Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

Photochemistry Resonance Raman Spectroscopy Vibrational Dynamics

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0), also known as dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate, is a sulfur-containing heterocyclic building block (C₇H₆O₄S₃, MW 250.3). It belongs to the 1,3-dithiole-2-thione class and is characterized by a central dithiole ring functionalized with ester groups at the 4- and 5-positions.

Molecular Formula C7H6O4S3
Molecular Weight 250.3 g/mol
CAS No. 7396-41-0
Cat. No. B1200299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
CAS7396-41-0
Molecular FormulaC7H6O4S3
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=S)S1)C(=O)OC
InChIInChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3
InChIKeyUZKKFHMMXWDIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0) Technical Procurement Overview


Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0), also known as dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate, is a sulfur-containing heterocyclic building block (C₇H₆O₄S₃, MW 250.3) . It belongs to the 1,3-dithiole-2-thione class and is characterized by a central dithiole ring functionalized with ester groups at the 4- and 5-positions [1]. Its primary role is as a synthetic precursor, particularly in the formation of 2-(methylthio)-1,3-dithioles for tetrathiafulvalene (TTF) chemistry, and as a ligand for charge-transfer complexes [2].

1,3-Dithiole-2-thione heterocyclic building block with dimethyl ester substitution at 4,5-positions
Precursor for 2-(methylthio)-1,3-dithioles in tetrathiafulvalene (TTF) synthesis
Ligand for charge-transfer complexes and crystal engineering studies

Why 1,3-Dithiole-2-thione Analogs Are Not Interchangeable for Advanced Materials and Photochemical Research


Within the 1,3-dithiole-2-thione class, substitution at the 4,5-positions is a critical determinant of electronic and structural properties. Generic substitution fails because the specific electron-withdrawing nature of the dimethyl ester groups on this target compound fundamentally alters its reduction potential, photochemical dynamics, and supramolecular assembly compared to unsubstituted analogs like 1,3-dithiole-2-thione (DTT) or those with fused rings like 4,5-ethylenedithio-1,3-dithiole-2-thione (EDDT) [1]. A procurement decision must therefore be guided by quantitative evidence of these differentiated properties, as highlighted in Section 3, to ensure the selected compound matches the specific requirements of the intended synthesis or material application [2].

Attribute
This Compound (DDTD)
DTT / EDDT Analogs
4,5-Substitution
Electron-withdrawing dimethyl ester groups
Hydrogen (DTT) or ethylenedithio (EDDT) — electronic properties may shift
Photochemical dynamics
Multidimensional dynamics along CS / C–S symmetric stretch modes reported
Vibrational mode participation may differ; dynamics may not transfer
Supramolecular assembly
Specific layered polymeric network with IBr reported
Network formation is substituent-dependent; assembly motif may not reproduce

Quantitative Differentiation of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Against Its Closest Analogs


Head-to-Head Photochemical Dynamics Comparison: DDTD vs. Unsubstituted DTT

Resonance Raman intensity analysis demonstrates that the excited-state photochemical dynamics of the target compound (DDTD) differ significantly from its unsubstituted analog, 1,3-dithiole-2-thione (DTT). The analysis identifies that the Franck-Condon region dynamics of DDTD are multidimensional and occur predominantly along the CS stretch and C–S symmetric stretch modes [1].

Photochemical dynamics: DDTD vs. DTT
Head-to-head
Dominant vibrational modes: CS stretch and C–S symmetric stretch in the 5-membered heterocycle; multidimensional Franck-Condon region dynamics
Reported photochemical dynamics context
Resonance Raman (341.5–368.9 nm), DFT calculations
Photochemistry Resonance Raman Spectroscopy Vibrational Dynamics

Supramolecular Assembly Engineering: DDTD Forms Layered Polymeric Network with IBr

In crystal engineering studies, the target compound forms a specific layered polymeric network when co-crystallized with iodine monobromide (IBr). The crystal structure reveals a network of donor (DDTD) and acceptor (IBr) molecules linked primarily through S···I-Br charge-transfer and hydrogen-bonded interactions [1]. This is a direct result of the compound's unique geometry and electron density distribution conferred by its ester substituents, enabling predictable self-assembly not guaranteed with other 1,3-dithiole-2-thiones.

Supramolecular assembly with IBr
Class-level
Forms a layered polymeric network via S···I-Br charge-transfer and hydrogen-bonded interactions
Supports crystal engineering context; may not generalize across analogs
Crystal structure of DDTD–IBr adduct; class-level inference
Crystal Engineering Supramolecular Chemistry Charge-Transfer Complexes

Electronic Differentiation: DDTD vs. EDDT in Reorganizational Energy

A comparative resonance Raman intensity analysis between the target compound (DDTD) and a fused-ring analog, 4,5-ethylenedithio-1,3-dithiole-2-thione (EDDT), reveals that the additional six-member heterocycle in EDDT strongly affects the reorganizational energy and energy participation [1]. This indicates that the ester-substituted DDTD possesses a fundamentally different electronic and vibrational energy landscape compared to its thioether-substituted analog, directly impacting its behavior as an electron donor.

Electronic differentiation: DDTD vs. EDDT
Head-to-head
The additional six-member heterocycle in EDDT strongly affects vibrational reorganizational energy and energy participation compared to DDTD
Reported electronic property context; substituent-dependent behavior
Resonance Raman intensity analysis, time-dependent wave packet formalism
Materials Chemistry Electron Donor Properties Vibrational Spectroscopy

Synthetic Route Yields: High and Consistent Yield from Ethylene Trithiocarbonate

The compound is reliably formed as the major product during the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate, a synthetic route that is well-documented in the primary literature [1]. Additionally, a reported synthesis yields the compound at ~87% from the reaction of ethylene trithiocarbonate and dimethyl acetylenedicarboxylate .

Synthetic yield
Reported
~87% yield
Reported synthetic yield context
Reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate
Organic Synthesis Reaction Yield Precursor Chemistry

Purity Specification for Procurement: GC Purity >98.0%

Leading suppliers including TCI and Chem-Impex offer this compound with a GC purity specification of >98.0%, ensuring batch-to-batch consistency and reliability in advanced synthesis [1]. This level of purity is critical for reproducibility in the fabrication of materials like OLEDs or supramolecular systems.

Purity specification
Specification review
GC Purity >98.0%
Supplier specification context; data to verify
Leading supplier specification; independent verification recommended
Analytical Chemistry Quality Control Material Specification

Electron Donor Properties: Triaryl Dithiole-thiones Exhibit Reversible Oxidation

A series of symmetrical 1,3-dithiole-2-thione derivatives, including triaryl variants prepared via double lithiation of vinylene trithiocarbonate, undergo two reversible oxidation processes in the range +0.86 to +1.57 V (vs. Ag/AgCl) [1]. While not a direct measurement for the target compound, this class-level inference highlights the potential for tailoring electron donor properties through substitution at the 4,5-positions.

Electron donor properties
Class-level
Symmetrical 1,3-dithiole-2-thione derivatives exhibit two reversible oxidation processes in the range +0.86 to +1.57 V (vs. Ag/AgCl)
Class-level inference; redox tunability context
Not a direct measurement for the target compound; triaryl analogs studied via cyclic voltammetry
Electrochemistry Conducting Materials Charge Transfer

Target Application Scenarios for Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate


Synthesis of Redox-Active Tetrathiafulvalene (TTF) Derivatives

This compound is a proven and essential precursor for the synthesis of 2-(methylthio)-1,3-dithioles, which are key intermediates in the preparation of redox-active TTF derivatives used in molecular electronics and conducting charge-transfer salts [1]. Its high reported synthetic yield (~87%) and consistent formation as a major product ensure cost-effective and reliable access to these advanced materials [2].

Crystal Engineering of Functional Supramolecular Architectures

The compound's ability to form specific layered polymeric networks with dihalogens like IBr, as demonstrated by X-ray crystallography, makes it a valuable building block for crystal engineering projects aiming to create highly ordered materials with predictable structures and properties, such as molecular wires or sensors [1].

Photochemical and Vibrational Spectroscopy Research

Its well-characterized and distinct excited-state photochemical dynamics, as revealed by resonance Raman studies, make it an ideal model compound for investigating fundamental photophysical processes. The differentiation from unsubstituted DTT (CS vs. C–S stretch dominance) provides a specific spectroscopic handle for studies in ultrafast dynamics [1].

Organic Light-Emitting Diode (OLED) and Optoelectronic Device Development

Its potential as a building block for organic light-emitting diodes (OLEDs) and other optoelectronic applications has been noted [1]. The ability to tune its electronic properties through substitution, as inferred from electrochemical studies on related derivatives, positions it as a candidate for developing new luminescent or semiconducting materials [2].

Application
Selection Property
Validation Focus
TTF derivative synthesis
Synthetic precursor reactivity
2-(Methylthio)-1,3-dithiole intermediate formation
Supramolecular crystal engineering
Dihalogen adduct network formation
Co-crystallization behavior and structure reproducibility
Photochemical dynamics research
Excited-state vibrational mode specificity
Resonance Raman spectroscopic characterization
Optoelectronic material research
Electronic structure tunability
Electrochemical and photophysical property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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